Ethyl 2,3-dibromo-3-phenylpropanoate
Overview
Description
Ethyl 2,3-dibromo-3-phenylpropanoate is an organic compound with the molecular formula C11H12Br2O2. It is a white to off-white solid that is slightly soluble in chloroform and methanol . This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dibromo-3-phenylpropanoate can be synthesized through the bromination of ethyl cinnamate. The reaction involves the addition of bromine to the double bond of ethyl cinnamate, resulting in the formation of the dibromo compound. The reaction is typically carried out in an organic solvent such as chloroform or carbon tetrachloride, and the reaction mixture is kept at a low temperature to control the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The crude product is often purified by recrystallization from solvents like petroleum ether or ethanol .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dibromo-3-phenylpropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various substituted derivatives.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. This reaction typically requires a strong base, such as potassium tert-butoxide, and elevated temperatures.
Reduction Reactions: The dibromo compound can be reduced to the corresponding alkene using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Reduction: Zinc in acetic acid or other mild reducing agents.
Major Products Formed
Substitution: Various substituted ethyl 3-phenylpropanoates.
Elimination: Ethyl cinnamate or other alkenes.
Reduction: Ethyl cinnamate.
Scientific Research Applications
Ethyl 2,3-dibromo-3-phenylpropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound has been used as a catalyst in the polymerization of ethyl acrylate.
Biological Studies: It serves as a model compound in studies of dehalogenation reactions and other biochemical processes.
Mechanism of Action
The mechanism of action of ethyl 2,3-dibromo-3-phenylpropanoate in chemical reactions involves the reactivity of the bromine atoms. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, they are removed to form double bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbon atoms more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Ethyl 2,3-dibromo-3-phenylpropanoate can be compared with other similar compounds, such as:
Ethyl 2,3-dibromopropanoate: This compound lacks the phenyl group, making it less sterically hindered and more reactive in certain reactions.
Mthis compound: The methyl ester is more volatile and may have different solubility properties compared to the ethyl ester.
Diethyl 2,3-dibromosuccinate: This compound has two ester groups and is used in different synthetic applications.
This compound is unique due to its specific structure, which combines the reactivity of the dibromo group with the stability provided by the phenyl ring.
Properties
IUPAC Name |
ethyl 2,3-dibromo-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O2/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYOCUPSKJUNMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280094 | |
Record name | Ethyl 2,3-dibromo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-70-0 | |
Record name | 5464-70-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5464-70-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2,3-dibromo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 2,3-DIBROMO-3-PHENYLPROPIONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 2,3-dibromo-3-phenylpropanoate in the context of this research?
A1: While the research paper itself does not explicitly mention this compound, it investigates various compounds extracted from Lodgepole Pine (Pinus contorta) for their potential as antifeedants against the Pine Weevil (Hylobius abietis). [] This research is crucial because the Pine Weevil is a significant pest in conifer forests, causing substantial economic damage. Identifying and understanding the activity of naturally occurring antifeedants like those found in Lodgepole Pine could pave the way for developing environmentally friendly pest control solutions.
Q2: How can the findings of this research be applied to further investigate compounds like this compound?
A2: Although this specific research doesn't analyze this compound, it establishes a framework for evaluating the antifeedant properties of compounds against the Pine Weevil. [] Future studies could use similar methodologies to investigate the potential of this compound. This could involve:
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